Bis(methylimino)sulfur(IV)
Description
Bis(methylimino)sulfur(IV) is a sulfur(IV) compound featuring two methylimino (N–CH₃) groups bonded to a central sulfur atom. For instance, sulfur(IV) compounds with imino or aminosulfonyl groups, such as S-diethylamino(methylimino)sulfur(IV) fluoride (ID 2021), are documented in the Handbook of Reactive Chemical Hazards . These compounds are typically synthesized via reactions involving sulfur precursors and nitrogen-containing ligands, as exemplified by the preparation of sulfurimidate esters (e.g., Bis(2,2,2-trifluoroethyl) tosylsulfurimidate) through S–S bond insertion methodologies .
Bis(methylimino)sulfur(IV) likely exhibits a tetrahedral geometry around the sulfur center, with the methylimino groups influencing its electronic and steric properties.
Properties
CAS No. |
13849-02-0 |
|---|---|
Molecular Formula |
C2H6N2S |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
bis(methylimino)-λ4-sulfane |
InChI |
InChI=1S/C2H6N2S/c1-3-5-4-2/h1-2H3 |
InChI Key |
SFAHQZYAZNUPFB-UHFFFAOYSA-N |
SMILES |
CN=S=NC |
Canonical SMILES |
CN=S=NC |
Origin of Product |
United States |
Comparison with Similar Compounds
S-Diethylamino(methylimino)sulfur(IV) Fluoride (ID 2021)
- Structure: Contains a sulfur(IV) center bonded to a methylimino group, a diethylamino group, and a fluoride .
- Fluoride enhances electrophilicity at sulfur, increasing susceptibility to nucleophilic attack.
Sulfurimidate Esters (e.g., Compounds 4a, 4b, 4c' from )
- Structure : Tosylsulfurimidate derivatives with ester groups (e.g., trifluoroethyl, trichloroethyl).
- Comparison :
- Physical Properties :
- Melting points: 81.2–82.7°C (4a), 82.1–84.3°C (4b) .
- Bis(methylimino)sulfur(IV) may exhibit lower melting points due to reduced halogenated substituent effects. Reactivity: Sulfurimidates undergo nucleophilic substitution at sulfur, whereas Bis(methylimino)sulfur(IV) may favor ligand exchange or redox reactions due to its simpler substituents.
Functional Group Effects
Methylene Blue
- Structure: A phenothiazine dye with methylimino and dimethylamino groups .
- Comparison: Applications: Methylene Blue is used in medicine (e.g., methemoglobinemia treatment), whereas Bis(methylimino)sulfur(IV) is more likely a synthetic intermediate. Electronic Effects: The aromatic system in Methylene Blue delocalizes electron density, contrasting with the localized charge on sulfur(IV) in Bis(methylimino)sulfur(IV).
Vanillic Acid Sulfate
- Structure : A sulfate ester of vanillic acid .
- Comparison: Oxidation State: Sulfur(VI) in sulfate vs. sulfur(IV) in Bis(methylimino)sulfur(IV). Reactivity: Sulfate esters are hydrolytically stable, whereas sulfur(IV) compounds are more redox-active.
Data Tables
Table 1: Physical and Spectral Properties of Selected Sulfur(IV) Compounds
Table 2: Reactivity Comparison
| Compound | Key Reactivity | Application |
|---|---|---|
| Bis(methylimino)sulfur(IV) | Ligand exchange, redox reactions | Catalysis, intermediates |
| Sulfurimidate esters (4a, 4b) | Nucleophilic substitution at sulfur | Sulfur transfer reagents |
| Methylene Blue | Redox cycling (e.g., methemoglobin reduction) | Medical therapy, staining agents |
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